Ethyl [2,4'-bipyridine]-6-carboxylate
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Overview
Description
Ethyl [2,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a compound known for its versatility in various chemical applications. Bipyridine derivatives are extensively used as ligands in coordination chemistry, photosensitizers, and in the synthesis of biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can yield different bipyridine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated bipyridine derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Ethyl [2,4’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [2,4’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, redox reactions, and other chemical transformations . The molecular targets and pathways involved depend on the specific application and the metal ions coordinated .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in redox flow batteries.
6-Methyl-2,2’-bipyridine: A derivative with altered electronic properties.
Biological Activity
Ethyl [2,4'-bipyridine]-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a bipyridine structure, comprising two pyridine rings linked by a carbon-carbon bond, with an ethyl ester group at the 6-position of the bipyridine system. Its molecular formula is C12H12N2O2, and it has a molecular weight of approximately 228.25 g/mol. The presence of nitrogen atoms in the bipyridine moiety allows for coordination with metal ions, enhancing its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The mechanism often involves interaction with specific proteins or enzymes within target cells, leading to impaired cellular function and growth inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties . It demonstrates cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and Hep-2 (larynx epidermoid carcinoma). The observed cytotoxicity is attributed to its ability to interact with enzymes involved in tumor growth and proliferation, potentially through coordination with metal ions that modulate enzymatic activities .
The biological activity of this compound is primarily linked to its ability to form stable complexes with transition metals. These metal-ligand complexes can enhance catalytic properties and influence various biochemical pathways. The ligand's nitrogen atoms facilitate selective binding to biological macromolecules, which may result in altered enzymatic activity or disruption of essential cellular processes.
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays revealed that this compound exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Efficacy : this compound has shown effective inhibition against various pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | HeLa (cervical carcinoma) | 12.5 | |
Anticancer | Hep-2 (larynx carcinoma) | 10.0 | |
Antimicrobial | Staphylococcus aureus | 15.0 | |
Antimicrobial | Candida albicans | 20.0 |
Case Studies
- Case Study on Anticancer Activity : A study conducted on the effects of this compound on HeLa cells demonstrated a dose-dependent reduction in cell viability. The researchers concluded that the compound's ability to induce apoptosis in cancer cells could be leveraged for therapeutic development.
- Case Study on Antimicrobial Effects : In another investigation focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-9H,2H2,1H3 |
InChI Key |
UKAPEMAHGNFJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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